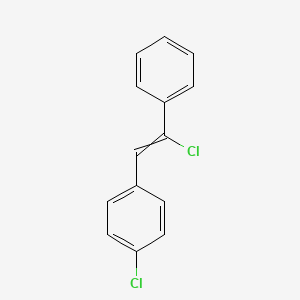
Phenyl(tridecafluorohexyl)iodanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(tridecafluorohexyl)iodanium is a chemical compound known for its unique properties and applications in various fields It is an organoiodine compound that features a phenyl group attached to a tridecafluorohexyl chain via an iodonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(tridecafluorohexyl)iodanium typically involves the reaction of phenyl iodide with tridecafluorohexyl iodide in the presence of a suitable oxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, which facilitates the formation of the iodonium ion. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and minimize by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(tridecafluorohexyl)iodanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodonium ion can be substituted by other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the iodonium ion under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodoarene derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
Phenyl(tridecafluorohexyl)iodanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a radiolabeling agent for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Phenyl(tridecafluorohexyl)iodanium involves the formation of a highly reactive iodonium ion, which can interact with various nucleophiles. The iodonium ion acts as an electrophile, facilitating the transfer of the phenyl or tridecafluorohexyl group to the nucleophile. This reactivity is harnessed in various synthetic applications to form new chemical bonds and functional groups .
Comparación Con Compuestos Similares
Phenyl(trifluoromethyl)iodonium: Similar in structure but with a shorter fluorinated chain.
Phenyl(pentafluoroethyl)iodonium: Another related compound with a different fluorinated chain length.
Phenyl(nonafluorobutyl)iodonium: Features a different fluorinated chain length and reactivity profile.
Uniqueness: Phenyl(tridecafluorohexyl)iodanium is unique due to its longer fluorinated chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Propiedades
Número CAS |
74061-31-7 |
|---|---|
Fórmula molecular |
C12H5F13I+ |
Peso molecular |
523.05 g/mol |
Nombre IUPAC |
phenyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)iodanium |
InChI |
InChI=1S/C12H5F13I/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6/h1-5H/q+1 |
Clave InChI |
MMWPBYJGIINSSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[I+]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)


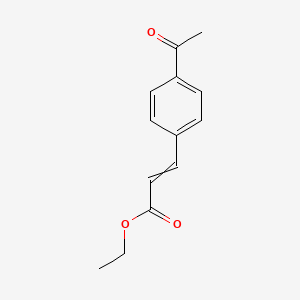
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
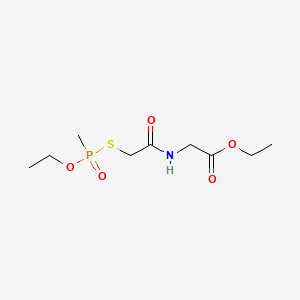
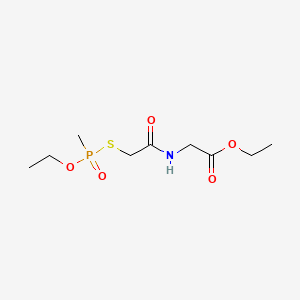

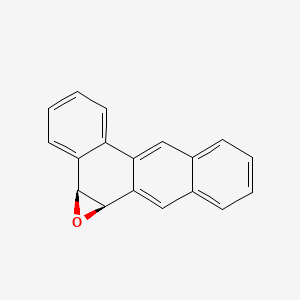
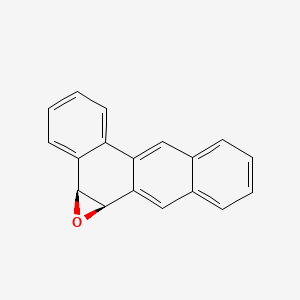
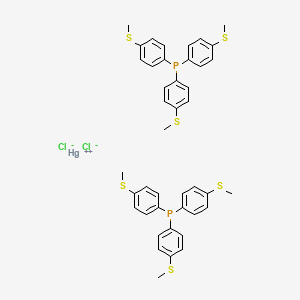

![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
